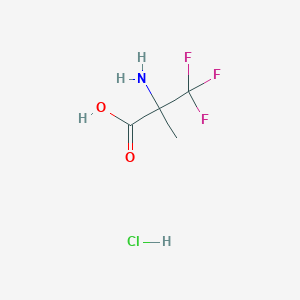

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUZNVJBGNGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115476-23-8 | |

| Record name | 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Synthesis via Fluorinated Precursors and Amination

A common approach to prepare fluorinated amino acids such as 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves starting from trifluoromethyl-substituted precursors, followed by amination and acidification steps.

- Starting Material : 3,3,3-Trifluoro-2-methylpropanoic acid or its esters are often used as key intermediates.

- Amination : Introduction of the amino group typically involves nucleophilic substitution or reductive amination strategies.

- Hydrochloride Salt Formation : The amino acid is commonly converted to its hydrochloride salt to improve stability and handling.

This general strategy is supported by stock solution preparation data for related trifluoromethyl acids, where solvents such as DMSO, PEG300, Tween 80, and corn oil are used to dissolve and formulate these compounds for biological applications, indicating the compound’s solubility profile and stability in various media.

Enzymatic or Microbial Resolution for Optical Purity

Since the compound contains a chiral center at the 2-position, preparation methods often include steps to obtain the desired enantiomer with high optical purity.

- Enzymatic Esterification or Hydrolysis : Processes using enzymes or microorganisms to separate optical isomers are documented, particularly by selective esterification or lactone formation reactions that differentiate enantiomers.

- Racemate Resolution : Chemical resolution methods using chiral auxiliaries or reagents such as dimethoxystrychnine have historically been employed but are costly and less favored.

The use of biocatalytic methods to separate enantiomers is advantageous for scalability and environmental considerations, as reflected in patent literature describing such enzymatic processes for trifluoromethyl hydroxy acids, which are structurally related intermediates.

Synthetic Routes from Malonic Acid Derivatives and Organometallic Intermediates

More complex synthetic routes involve the use of substituted malonic acid derivatives and organometallic reagents to introduce the trifluoromethyl group and build the amino acid skeleton.

- Magnesium Chloride Complex Formation : Mono-isobutyl malonic acid is reacted with triethylamine and magnesium chloride to form magnesium complexes that facilitate subsequent carbon-carbon bond formation.

- Carbonyldiimidazole Activation : The use of N,N-carbonyldiimidazole (CDI) activates intermediates for coupling reactions.

- Reflux and Extraction Steps : The reaction mixture is refluxed and purified through extraction and recrystallization to yield high-purity products with yields around 80% and purity >99%.

This multi-step synthetic methodology allows precise control over functional group transformations and is adaptable for scale-up in pharmaceutical manufacturing.

Hydrolysis and Iodination Steps in Intermediate Formation

In related synthetic pathways, hydrolysis of ester intermediates under basic conditions followed by iodination is employed to prepare key intermediates structurally close to the target amino acid.

- Hydrolysis : Basic hydrolysis using sodium hydroxide or potassium hydroxide converts esters to acids.

- Iodination : Introduction of iodine at specific aromatic or aliphatic positions facilitates further functionalization.

- Purification : The crude products are purified by solvent extraction and recrystallization to achieve high purity.

Though this method targets related compounds, the principles of hydrolysis and halogenation are applicable in the preparation of trifluoromethylated amino acids.

Preparation of Related Hydroxy Acid Intermediates

The preparation of (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a closely related intermediate, is reported with enzymatic and chemical methods.

- Chemical Resolution : Earlier methods involved the use of dimethoxystrychnine to resolve racemates, though this is costly.

- Newer Processes : Patents describe novel processes for preparing optically pure trifluoro-hydroxy acids, which can be converted into amino acid derivatives via amination.

- Applications : These intermediates are important for synthesizing therapeutic amides and amino acid derivatives with trifluoromethyl groups.

Summary Table of Key Preparation Methods

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound’s structure includes:

-

Amino group (-NH2) : Participates in nucleophilic substitution and amidation reactions.

-

Carboxylic acid (-COOH) : Undergoes oxidation, reduction, and esterification.

-

Trifluoromethyl group (-CF3) : Enhances lipophilicity and stabilizes reaction intermediates via electron-withdrawing effects.

Table 1: Functional Groups and Reactivity

| Functional Group | Reactivity | Relevant Reactions |

|---|---|---|

| Amino (-NH2) | Nucleophilic substitution | Formation of amides, ureas |

| Carboxylic acid (-COOH) | Oxidation, reduction | Conversion to alcohols, ketones |

| Trifluoromethyl (-CF3) | Electron-withdrawing | Stabilizes intermediates in substitution/oxidation |

Substitution Reactions

The amino group undergoes nucleophilic substitution with electrophiles (e.g., acyl chlorides, isocyanates), forming amides or ureas. These reactions are facilitated under basic conditions (e.g., NaOH, Et3N) at room temperature.

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to nitro derivatives using reagents like potassium permanganate (KMnO4) under acidic conditions.

-

Reduction : The carboxylic acid group is reduced to alcohols using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Table 2: Reaction Types, Reagents, and Products

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Substitution | Acyl chlorides | Amides, ureas | Basic media, 20–50°C |

| Oxidation | KMnO4, H2O2 | Nitro derivatives | Acidic/alkaline, heat |

| Reduction | LiAlH4, NaBH4 | Alcohols | Anhydrous ether, 0–5°C |

Reaction Mechanisms and Influencing Factors

The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates in substitution reactions, enhancing nucleophilicity of the amino group. Additionally, the hydrochloride salt form improves solubility in aqueous media, enabling enzymatic transformations in biological systems .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry:

- 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is utilized as a precursor in the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resultant compounds.

Key Reactions:

- The compound undergoes various chemical transformations typical of amino acids and fluorinated compounds, including:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

- Redox Reactions: Capable of undergoing oxidation and reduction under specific conditions.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Substituted amines or thiols |

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols or amines |

Biological Research

Enzyme Interactions:

- The compound has been studied for its effects on enzyme activity and metabolic pathways. Its ability to modulate enzyme interactions makes it a candidate for further research in biochemistry.

Potential Therapeutic Properties:

- Investigations into the medicinal applications of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride have shown promise in:

- Anti-infection Properties: Demonstrated potential against various pathogens.

- Cellular Signaling Pathways: Involvement in modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR.

| Application Area | Findings |

|---|---|

| Anti-infective | Potential efficacy against bacteria/viruses |

| Cancer Research | Induces apoptosis in cancer cells |

Pharmaceutical Applications

Drug Development:

- Due to its unique structure, this compound is being explored for its role in drug development. Its ability to influence biological processes positions it as a candidate for new therapeutic agents.

Chiral Synthesis:

- The chiral nature of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is particularly valuable in the synthesis of chiral drugs, which are crucial in modern pharmacology.

Case Studies

Case Study 1: Enzyme Modulation

A study examined the interaction of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride with amidase enzymes. Results indicated that the compound enhanced enzyme activity, suggesting potential applications in biocatalysis.

Case Study 2: Cancer Cell Apoptosis

Research demonstrated that treatment with this compound increased levels of pro-apoptotic markers in cancer cells. This finding supports its potential use in cancer therapies aimed at inducing cell death through targeted mechanisms.

Wirkmechanismus

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Amino Acid Derivatives

2-Amino-3,3,3-trifluoropropanoic Acid Hydrochloride (CAS 96105-72-5)

- Molecular Formula: C₃H₅ClF₃NO₂

- Molecular Weight : 179.53 g/mol .

- Key Differences : Lacks the α-methyl group, resulting in reduced steric hindrance. This enhances its reactivity in peptide synthesis but decreases metabolic stability compared to the methylated analog.

- Applications : Used as a building block for fluorinated peptides and enzyme inhibitors .

Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride (CAS 193140-71-5)

- Molecular Formula: C₅H₉ClF₃NO₂

- Molecular Weight : 207.58 g/mol .

- Key Differences : The ethyl ester group improves lipid solubility, making it more suitable for cell membrane penetration. However, ester hydrolysis in vivo limits its utility in drug development.

- Applications : Intermediate in prodrug synthesis and agrochemical research .

Aromatic Fluorinated Amino Acids

(S)-2-Amino-3-(3-(Trifluoromethyl)phenyl)propanoic Acid Hydrochloride (CAS 122839-48-9)

- Molecular Formula: C₁₀H₁₀ClF₃NO₂

- Molecular Weight : 275.64 g/mol .

- Key Differences : Incorporates a trifluoromethylphenyl group, enhancing aromatic interactions in target binding. The bulky phenyl substituent increases lipophilicity and affinity for hydrophobic enzyme pockets.

- Applications : Investigated as a tyrosine analog in kinase inhibitor design .

2-Amino-3-(5-Fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride (CAS 1065638-25-6)

- Molecular Formula : C₁₁H₁₂ClFN₂O₂

- Molecular Weight : 274.68 g/mol .

- Key Differences : The indole ring introduces π-π stacking capabilities, critical for targeting serotonin receptors. The fluorine atom at the 5-position fine-tunes electronic properties without steric interference.

- Applications: Potential use in neurological disorder therapeutics .

Structural Analogs with Variable Fluorination

2-Amino-3-(3,4,5-Trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)

- Molecular Formula: C₉H₈ClF₃NO₂

- Molecular Weight : 257.61 g/mol .

- Key Differences : Three fluorine atoms on the phenyl ring increase electronegativity and metabolic resistance. The absence of a methyl group reduces steric effects but limits conformational rigidity.

- Applications : Studied as a phenylalanine analog in antimicrobial peptides .

Comparison Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 115476-23-8 | C₄H₇ClF₃NO₂ | 217.55 | α-Methyl and β-CF₃ groups; high steric hindrance |

| 2-Amino-3,3,3-trifluoropropanoic Acid HCl | 96105-72-5 | C₃H₅ClF₃NO₂ | 179.53 | No methyl group; higher reactivity |

| Ethyl 2-Amino-3,3,3-trifluoropropionate HCl | 193140-71-5 | C₅H₉ClF₃NO₂ | 207.58 | Ethyl ester; improved lipophilicity |

| (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid HCl | 122839-48-9 | C₁₀H₁₀ClF₃NO₂ | 275.64 | Trifluoromethylphenyl; enhanced hydrophobic interactions |

| 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid HCl | 1065638-25-6 | C₁₁H₁₂ClFN₂O₂ | 274.68 | Indole ring; targets neurological receptors |

Biologische Aktivität

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride (CAS: 115476-23-8) is an amino acid derivative characterized by its trifluoromethyl group and a methyl substitution on the propanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways.

- Molecular Formula : C4H7ClF3NO2

- Molecular Weight : 175.55 g/mol

- Structure : The presence of three fluorine atoms contributes to its unique chemical reactivity and lipophilicity.

Enzyme Interactions

Research indicates that 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride interacts with various enzymes, notably amidases. This interaction suggests potential applications in biotechnology, particularly in enzyme engineering and biocatalysis. The trifluoromethyl group enhances binding affinity and specificity towards certain biological targets, which may influence its pharmacological properties.

Modulation of Metabolic Pathways

The compound has shown promise in modulating enzyme activity related to amino acid metabolism. Its structural features allow it to potentially alter metabolic pathways, making it a candidate for further investigation in metabolic disorders .

Case Studies and Research Findings

Comparative Analysis

To better understand the uniqueness of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride within its class of compounds, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3,3-Trifluoro-L-alanine | C4H6F3N | Contains an amino group; used in peptide synthesis. |

| 2-Amino-4-fluorobutanoic acid | C4H8FNO2 | Different fluorination pattern; broader applications. |

| 4-Amino-4-(trifluoromethyl)pentanoic acid | C5H8F3N | Longer carbon chain; potential for different reactivity. |

| 2-Amino-4-(trifluoromethyl)butyric acid | C5H8F3NO2 | Similar functionality but distinct structural features. |

The unique trifluoromethyl group in 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride contributes to its distinct chemical and biological properties compared to these similar compounds.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride?

The compound is synthesized via a multi-step process involving fluorinated precursors. A common approach involves:

- Esterification : Reacting trifluoropropionic acid derivatives with alcohols under acidic conditions to form esters (e.g., ethyl ester intermediates) .

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination. The methyl group at the α-carbon is introduced using methylating agents like methyl iodide under controlled pH .

- Hydrochloride Salt Formation : Treating the free base with concentrated HCl in anhydrous solvents (e.g., dry diethyl ether) to precipitate the hydrochloride salt . Key Parameters : Maintain temperatures below 0°C during salt formation to avoid decomposition (~149°C observed in related compounds) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% TFA (90:10 v/v) at 1.0 mL/min, monitoring UV absorption at 210 nm .

- NMR : Confirm structure via H NMR (DMSO-d6, δ 1.3–1.5 ppm for methyl groups; δ 4.2–4.5 ppm for ester/methylene protons) and F NMR (δ -60 to -70 ppm for CF) .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (Molecular formula: CHClFNO; MW: 207.58 g/mol) .

Q. What are the key solubility characteristics of this compound in common solvents?

The hydrochloride salt is hygroscopic and exhibits:

- High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions.

- Moderate solubility in water (~50 mg/mL at 25°C), influenced by pH (solubility decreases above pH 6 due to deprotonation) .

- Low solubility in non-polar solvents (e.g., hexane, chloroform), making recrystallization feasible in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound given its chiral α-carbon?

The chiral center necessitates asymmetric synthesis:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during amination .

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates .

- Chiral Chromatography : Separate racemic mixtures using a Chiralpak IA column with heptane/ethanol (70:30) + 0.1% TFA .

Q. How do reaction mechanisms differ when introducing fluorinated groups in its synthesis?

Fluorine’s electronegativity alters reactivity:

- CF Group : Stabilizes adjacent carbocations but deactivates electrophilic centers, requiring stronger nucleophiles (e.g., Grignard reagents) for substitutions .

- Acid-Catalyzed Esterification : Trifluoropropionic acid’s low pKa (~0.5) accelerates esterification but may require scavengers (e.g., DCC) to prevent side reactions .

- Side Reactions : Fluorine can participate in halogen bonding, leading to unexpected by-products (e.g., dimerization observed in similar compounds) .

Q. What analytical methods resolve contradictions in yield data from different purification techniques?

Contradictions arise from purification efficiency:

- Recrystallization vs. Chromatography : Recrystallization (ethanol/water) yields 60–70% purity but retains ionic impurities. Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity but reduces yield by 15–20% .

- Mass Balance Analysis : Track unreacted precursors and by-products via LC-MS to identify loss pathways (e.g., hydrolysis of ester intermediates) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to optimize drying conditions (e.g., lyophilization vs. vacuum desiccation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.